N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a tetrahydrothiophene moiety, and a nicotinamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-9-10(2)22-15(17-9)18-13(19)12-4-3-6-16-14(12)20-11-5-7-21-8-11/h3-4,6,11H,5,7-8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKZPJFFACAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCSC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tetrahydrothiophene moiety and the nicotinamide group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and nicotinic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, a pyridine moiety, and a thiolane structure, which are known for their biological significance. The synthesis typically involves multi-step organic reactions that require precise control over reaction conditions. Various methods can be employed to synthesize this compound, including:
- Reagents : Common reagents include thiazole derivatives and pyridine carboxamides.
- Conditions : Reactions often necessitate specific solvents like dimethylformamide and temperature control.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the final product.
Antimicrobial Properties
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide has shown promising antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance:
- Gram-positive bacteria : Compounds in this class have demonstrated higher activity against Gram-positive species compared to Gram-negative ones.
- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Recent investigations into compounds containing thiazole and pyridine rings have highlighted their potential as anticancer agents. The following points summarize their relevance:
- Targeting Mechanisms : Similar compounds have been identified as inhibitors of thymidylate synthase, an essential enzyme for DNA synthesis in cancer cells.
- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines (e.g., HCT116, MCF7), suggesting that structural modifications can enhance anticancer efficacy.
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against certain Gram-positive bacteria; potential for drug development. |
| Anticancer Activity | Inhibitory effects on cancer cell lines; targets essential enzymes involved in DNA synthesis. |
| Pharmaceutical Development | Potential for creating new therapeutic agents based on structure-activity relationship studies. |
Case Studies
- Antibacterial Activity Study : A series of derivatives were synthesized and tested against bacterial strains using disc diffusion methods. Results indicated significant activity against Bacillus species, showcasing the compound's potential as an antimicrobial agent .
- Cytotoxicity Evaluation : In vitro assays demonstrated that modifications to the compound's structure could enhance its cytotoxic effects on cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and affect gene expression. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
N-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium chloride (MTT chloride): Another variant used in biological research.
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridine moiety, and a thiolane group. Its molecular formula is , with a molecular weight of approximately 282.37 g/mol. The structural components are critical for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities and mechanisms.
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives similar to this compound. For instance:
- In Vitro Studies : A study demonstrated that thiazole derivatives showed significant cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The IC50 values for some derivatives were reported to be as low as 0.37 µM, indicating potent activity compared to standard treatments like sorafenib (IC50 = 7.91 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
The proposed mechanism for the anticancer activity includes:
- Apoptosis Induction : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : The compounds were found to block the cell cycle at the sub-G1 phase, preventing further cell division .
Antimicrobial Activity
Thiazole derivatives have also shown promise in antimicrobial applications:
- Bacterial Inhibition : Studies suggest that similar compounds can inhibit the growth of various bacterial strains, potentially through interference with bacterial protein synthesis or cell wall synthesis.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent investigation into a series of thiazole derivatives found that modifications at specific positions on the thiazole ring significantly enhanced their anticancer efficacy. The study highlighted that substituents like halogens increased potency against breast cancer cells . -
Antimicrobial Evaluation :
Another study evaluated a range of thiazole-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased antibacterial activity, suggesting potential for development into new antibiotics .
Q & A
Q. What are the optimized synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the thiazole and pyridine moieties. Key steps include:
- Thiazole ring formation : Cyclization of 4,5-dimethylthiazole-2-amine with appropriate carbonyl precursors under reflux conditions (ethanol, 70–80°C).
- Pyridine functionalization : Introduction of the thiolan-3-yloxy group via nucleophilic substitution or Mitsunobu reaction .
- Coupling : Amide bond formation between the thiazole and pyridine-carboxylic acid derivatives using coupling agents like EDCI/HOBt.
Yield optimization requires precise control of solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometric ratios. HPLC monitoring is critical to track intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (thiazole methyl groups), δ 7.2–8.1 ppm (pyridine protons), and δ 3.5–4.0 ppm (thiolan oxygen-linked protons) confirm connectivity .
- ¹³C NMR : Carbonyl signals (~165–170 ppm) validate the amide bond.
- IR : Absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula C₁₄H₁₅N₃O₂S (calc. 297.08 g/mol) .
Q. What are the recommended protocols for purity assessment during synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA). Target purity >95% with retention time consistency across batches .
- Melting Point : Compare observed values (e.g., 180–182°C) to literature data to detect impurities .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS programs provides unambiguous confirmation of:
- Bond angles and distances : Verify steric effects from the thiolan-3-yloxy group on the pyridine ring .
- Torsional flexibility : Assess whether the thiazole and pyridine rings adopt coplanar or orthogonal orientations in solid-state vs. solution-phase structures .
Discrepancies in literature data (e.g., solvent-dependent polymorphism) require comparative analysis of datasets from multiple crystallization solvents (e.g., DMSO vs. ethanol) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, CDK2) using fluorescence polarization or radiometric assays. IC₅₀ values <10 μM suggest high potency .
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) and correlate with cytotoxicity (MTT assay) .
- Molecular docking : Model interactions with ATP-binding pockets using AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the thiazole .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Methodological Answer :
- Modify substituents : Replace the thiolan-3-yloxy group with oxolane or tetrahydrofuran derivatives to assess impact on solubility and bioactivity .
- Bioisosteric replacements : Substitute the thiazole with imidazole or oxazole rings and compare IC₅₀ values in antimicrobial assays .
- Pharmacokinetic profiling : Measure logP (octanol-water partition) to balance lipophilicity and bioavailability. Aim for logP 2–3 for CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
